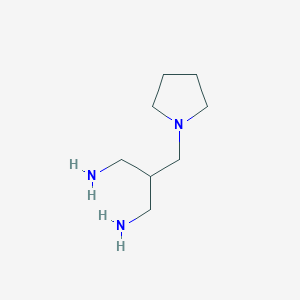
2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine is an organic compound that features a pyrrolidine ring attached to a propane-1,3-diamine backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrrolidine and diamine functionalities makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine typically involves the reaction of pyrrolidine with a suitable diamine precursor. One common method is the reductive amination of pyrrolidine with propane-1,3-diamine. This reaction can be carried out under mild conditions using a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine backbone.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the diamine backbone allows for additional interactions with the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar reactivity but lacking the pyrrolidine ring.
Pyrrolidine: A five-membered nitrogen-containing ring that serves as a core structure in many bioactive compounds.
N,N’-Diarylpropane-1,3-diamines: Compounds with similar diamine backbones but different substituents on the nitrogen atoms.
Uniqueness
2-(Pyrrolidin-1-ylmethyl)propane-1,3-diamine is unique due to the combination of the pyrrolidine ring and the diamine backbone. This dual functionality allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H19N3 |
|---|---|
Molecular Weight |
157.26 g/mol |
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C8H19N3/c9-5-8(6-10)7-11-3-1-2-4-11/h8H,1-7,9-10H2 |
InChI Key |
VOUMLBFXGVJZDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















